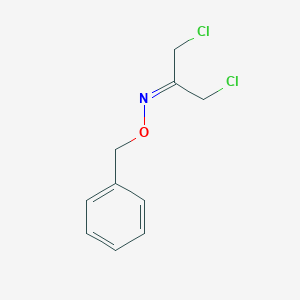

1,3-二氯-丙烷-2-酮 O-苄基肟

描述

Synthesis Analysis

The synthesis of oximes, including compounds like 1,3-Dichloro-propan-2-one O-benzyl-oxime, typically involves the reaction of hydroxylamine with aldehydes or ketones. This process is known as oximation. The specific synthesis pathways for 1,3-Dichloro-propan-2-one O-benzyl-oxime might involve a multistep synthesis starting from corresponding ketones or aldehydes, which are subsequently reacted with hydroxylamine in the presence of suitable catalysts and conditions to yield the desired oxime derivative.

Molecular Structure Analysis

Oximes exhibit diverse molecular structures depending on the nature of the parent ketone or aldehyde and the substituents attached to the nitrogen and oxygen atoms. The molecular structure of 1,3-Dichloro-propan-2-one O-benzyl-oxime would be characterized by the presence of a C=N-OH group, with additional chloro and benzyl substituents that influence its physical and chemical properties. X-ray crystallography studies of related compounds provide insights into their supramolecular structures, highlighting the presence of hydrogen bonding patterns that play a crucial role in stabilizing these structures (Low et al., 2010).

Chemical Reactions and Properties

Oximes participate in a variety of chemical reactions, leveraging their unique functional group. They can undergo further transformations, such as Beckmann rearrangement, which involves the migration of a substituent from the carbon to the nitrogen in the oxime group, leading to the formation of amides or nitriles. The specific chemical reactions and properties of 1,3-Dichloro-propan-2-one O-benzyl-oxime would depend on the nature of the substituents and the overall molecular structure, affecting its reactivity and the types of reactions it can undergo.

Physical Properties Analysis

The physical properties of oximes, including 1,3-Dichloro-propan-2-one O-benzyl-oxime, are influenced by their molecular structure and the nature of their substituents. These properties include melting points, boiling points, solubility in various solvents, and crystalline structure. Studies on related compounds suggest that oximes can crystallize in various space groups, with their supramolecular structures stabilized by hydrogen bonding patterns (Low et al., 2010).

科学研究应用

环境污染物研究

对三(1,3-二氯-2-丙基)磷酸酯 (TDCPP) 的研究引起了人们对含卤有机磷化学品的广泛关注,TDCPP 是一种结构与本品类似的化合物。这些化合物用作添加型阻燃剂,已被确认为新兴环境污染物。研究发现,在各种人体样本中都检测到了大量的 TDCPP 及其代谢物,这引发了人们对接触这些物质可能产生的健康影响的担忧。本研究强调了了解此类化合物在环境中的行为和健康风险的重要性 (王晨等,2020).

合成化学和材料科学

与 1,3-二氯-丙烷-2-酮 O-苄基肟结构相似的恶嗪和苯恶嗪化合物的合成和化学性质已得到广泛研究。这些化合物在合成化学中很有价值,可用于创建具有多种应用的新型分子体系,从材料科学到药理学。它们的合成通常涉及环化反应,并可能产生具有显着药理潜力的化合物 (M. Sainsbury).

生物生产和下游加工

在生物生产的背景下,像 1,3-丙二醇之类的化合物(可能与本研究化合物在结构上相关)已因其在生产环保型化学品中的应用而受到研究。该研究重点关注优化发酵液的回收和纯化工艺,凸显了此类化合物在可持续化学生产中的重要性 (修志龙和 A. 曾,2008).

药理学研究

对包括与氧杂蒽和苯氧杂蒽结构相关的化合物在内的砜衍生物的合成、化学转化和生物活性的研究揭示了它们在药理学研究中的潜力。这些研究表明,此类化合物可作为开发具有抗凝、抗菌和抗肿瘤特性的新药的基础 (Halyna V. Hryhoriv 等,2021).

超分子化学

苯-1,3,5-三甲酰胺衍生物展示了结构简单的相关化合物在超分子化学中的巨大潜力。它们自组装成纳米级结构的能力对纳米技术、聚合物加工和生物医学应用具有影响,展示了这些化学部分在高级材料科学中的多功能性 (S. Cantekin 等,2012).

属性

IUPAC Name |

1,3-dichloro-N-phenylmethoxypropan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-6-10(7-12)13-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIHQCYFKGDZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON=C(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442477 | |

| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-propan-2-one O-benzyl-oxime | |

CAS RN |

188125-86-2 | |

| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)

![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)